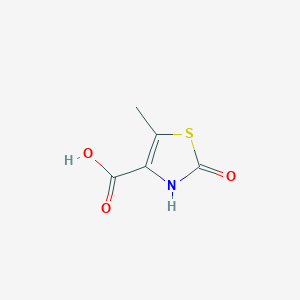

2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)6-5(9)10-2/h1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBPAMQBRMTMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505865-51-9 | |

| Record name | 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the hydrolysis of thiazole-5-carboxylate esters using hydrochloric acid, followed by acid hydrolysis to yield the target compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, hydrolysis, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the potential of 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid as an antimicrobial agent. Its derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis.

- Case Study : A study demonstrated that methyl 2-amino-5-benzylthiazole-4-carboxylate, a derivative of the compound, exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating its potential as an anti-tubercular agent .

| Compound | Target Organism | MIC (µg/ml) | Reference Year |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | 2009 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that certain thiazole derivatives can induce apoptosis in cancer cells.

- Case Study : A derivative was tested against human glioblastoma U251 cells and exhibited significant cytotoxicity with IC50 values around 23.30 ± 0.35 mM .

| Compound | Cancer Cell Line | IC50 (mM) | Reference Year |

|---|---|---|---|

| N-acylated thiazole derivative | U251 (glioblastoma) | 23.30 ± 0.35 | 2019 |

Agricultural Applications

The compound's derivatives have been explored for their herbicidal properties, particularly in controlling plant pathogens and enhancing crop yields.

Herbicidal Activity

Research indicates that certain thiazole derivatives can effectively inhibit the growth of specific weeds and pathogens affecting crops.

- Case Study : A study found that a thiazole derivative significantly reduced the growth of Fusarium oxysporum, a common plant pathogen, demonstrating its potential as a biopesticide .

| Compound | Target Pathogen | Effectiveness | Reference Year |

|---|---|---|---|

| Thiazole derivative | Fusarium oxysporum | Significant growth inhibition | 2020 |

Structural Insights and Synthesis

Understanding the structural properties of this compound is crucial for its application in drug design.

Structural Information

- Molecular Formula : CHNOS

- SMILES Notation : CC1=C(NC(=O)S1)C(=O)O

This structural information aids in the design of new derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiazole-based carboxylic acids is exemplified by the following compounds. Key differences in substituents, molecular properties, and applications are highlighted below:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Evidence ID |

|---|---|---|---|---|

| 2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid | C₅H₅NO₃S | 159.16 | -OH (C2), -CH₃ (C5), -COOH (C4) | [6] |

| 4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid | C₁₃H₁₃NO₃S | 263.31 | -OCH₂C₆H₄CH₃ (C2), -CH₃ (C4), -COOH (C5) | [4] |

| 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | C₁₀H₆ClNO₂S | 239.67 | -Cl-C₆H₄ (C2), -COOH (C4) | [5] |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | C₁₁H₈NO₂S | 218.25 | -C₆H₅ (C2), -CH₃ (C4), -COOH (C5) | [11] |

| 2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid | C₁₀H₇ClN₂O₂S | 254.69 | -NH₂ (C2), -Cl-C₆H₄ (C5), -COOH (C4) | [19] |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | C₄H₃N₂O₂S | 143.14 | Thiadiazole ring, -CH₃ (C4), -COOH (C5) | [13] |

Key Differences in Properties and Reactivity

Polarity and Solubility: The hydroxyl (-OH) and carboxylic acid (-COOH) groups in the target compound enhance its hydrophilicity compared to analogs with non-polar substituents (e.g., phenyl in [11] or methylphenoxy in [4]). Chlorophenyl or thiadiazole derivatives (e.g., [5], [13]) exhibit reduced solubility in aqueous media due to increased lipophilicity.

The hydroxyl group in the target compound can participate in hydrogen bonding, stabilizing intermediates in synthetic pathways .

Thermal Stability: Methylphenoxy-substituted compounds ([4]) may exhibit higher thermal stability due to steric protection of the thiazole ring. Thiadiazole analogs ([13]) show distinct stability profiles owing to the aromaticity of the fused heterocyclic system.

Biological Relevance: Chlorophenyl and amino-substituted derivatives ([5], [19]) are often explored for antimicrobial or anticancer activity, leveraging halogen or amine interactions with biological targets.

Biological Activity

2-Hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring with hydroxyl and carboxylic acid functional groups, which are critical for its biological interactions. The molecular formula is C6H7NO3S, and it is characterized by the following structural formula:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound's mechanism of action in microbial inhibition may involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12 |

| A549 | 15 |

In these studies, the compound induced apoptosis and inhibited cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death .

3. Neuroprotective Effects

Emerging evidence suggests that this thiazole derivative may exert neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sayed et al. (2020) explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the hydroxyl group in enhancing activity against resistant strains.

Case Study 2: Anticancer Activity

In a recent investigation by Evren et al. (2019), the anticancer properties of this compound were assessed against multiple human cancer cell lines. The study found that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. For instance, it may inhibit certain kinases involved in cancer progression or modulate receptor activity related to neurotransmission .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-hydroxy-5-methyl-1,3-thiazole-4-carboxylic acid, and what methodological considerations are critical for yield optimization?

- Answer : A widely used method involves refluxing precursors (e.g., substituted thiazolones and aldehydes) in acetic acid with sodium acetate as a catalyst. For example, analogous syntheses of thiazole-carboxylic acids employ 3-formyl-indole derivatives and aminothiazolones under reflux for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . Key considerations include stoichiometric ratios (1.1 equiv of aldehyde), reaction time optimization, and post-reaction purification via sequential washing (acetic acid, ethanol, ether) .

Q. How can researchers validate the structural identity of this compound, and what analytical techniques are recommended?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and mass spectrometry (MS) are standard for structural confirmation. For instance, similar thiazole-carboxylic acids are characterized by distinct aromatic proton shifts in 1H NMR (δ 7.0–8.5 ppm for substituents) and carboxylate carbonyl signals near 170 ppm in 13C NMR . High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended for assessing purity (>95%) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Answer : Binary solvent systems like DMF/acetic acid (1:1 v/v) are effective for recrystallization, as demonstrated for structurally related thiazole-carboxylic acids . Solubility trials in polar aprotic solvents (e.g., DMF) followed by anti-solvent addition (e.g., water) can further optimize crystal formation .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts) when characterizing derivatives of this compound?

- Answer : Contradictions may arise from tautomerism or impurities. For example, thiazole-thione tautomerism in related compounds causes variable 1H NMR shifts; deuterated DMSO or controlled pH during analysis can stabilize specific forms . If impurities are suspected, repeat purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or preparative HPLC .

Q. What strategies can improve the low yield of this compound in multi-step syntheses?

- Answer : Optimize coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) to activate carboxyl groups, as shown for thiazolidine-4-carboxylic acid derivatives . Monitor intermediates via TLC and adjust reaction temperatures (e.g., 50–80°C for cyclization steps) to minimize side-product formation .

Q. How can the solubility and stability of this compound be systematically evaluated for biological assays?

- Answer : Perform pH-dependent solubility studies in buffers (pH 2–12) using UV-Vis spectroscopy. For stability, incubate the compound in simulated physiological conditions (37°C, PBS) and analyze degradation via HPLC over 24–72 hours . Lyophilization is recommended for long-term storage to prevent hydrolysis .

Q. What computational methods are suitable for predicting the reactivity or bioactivity of this compound derivatives?

- Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking (e.g., AutoDock Vina) against targets like kinase enzymes (e.g., GSK-3β) may highlight potential bioactivity, guided by structural analogs in inhibitor studies .

Q. How can researchers resolve discrepancies in reported melting points for this compound derivatives?

- Answer : Polymorphism or residual solvents may cause variations. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and ensure consistent drying (e.g., vacuum desiccation for 24 hours) before measurements . Cross-validate with literature data from peer-reviewed syntheses .

Methodological Best Practices

- Synthetic Reproducibility : Document catalyst batches and solvent purity (e.g., acetic acid ≥99%), as trace water can inhibit cyclization .

- Data Reporting : Include detailed NMR acquisition parameters (e.g., 400 MHz, DMSO-d6) and HPLC gradients to enable replication .

- Safety Protocols : Use fume hoods during reflux steps and refer to SDS guidelines for handling thiazole derivatives (e.g., skin/eye protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.